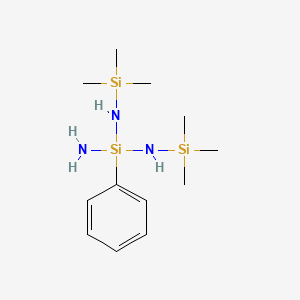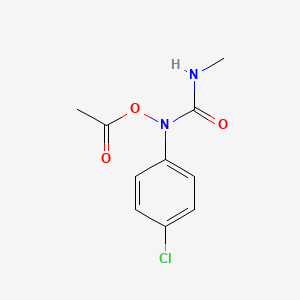
(tert-Butoxymethylidene)cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(tert-Butoxymethylidene)cyclopropane is a unique organic compound characterized by its cyclopropane ring structure and a tert-butoxymethylidene substituent. Cyclopropane derivatives are known for their strained ring systems, which impart significant reactivity and make them valuable in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (tert-Butoxymethylidene)cyclopropane typically involves the cyclopropanation of alkenes using diazo compounds in the presence of metal catalysts. One common method is the reaction of tert-butyl diazoacetate with an alkene under rhodium or copper catalysis, which facilitates the formation of the cyclopropane ring .
Industrial Production Methods: Industrial production of cyclopropane derivatives often employs similar catalytic processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: (tert-Butoxymethylidene)cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form epoxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield cyclopropane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the tert-butoxymethylidene group, leading to the formation of different substituted cyclopropanes
Common Reagents and Conditions:
Oxidation: m-CPBA, dichloromethane (DCM) as solvent, room temperature.
Reduction: Pd/C, hydrogen gas, ethanol as solvent, room temperature.
Substitution: Nucleophiles like sodium methoxide (NaOMe), methanol as solvent, reflux conditions.
Major Products: The major products formed from these reactions include epoxides, reduced cyclopropane derivatives, and various substituted cyclopropanes depending on the nucleophile used .
Applications De Recherche Scientifique
(tert-Butoxymethylidene)cyclopropane has found applications in several scientific research fields:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the synthesis of materials with unique properties, such as polymers and agrochemicals
Mécanisme D'action
The mechanism of action of (tert-Butoxymethylidene)cyclopropane involves its high reactivity due to the strained cyclopropane ring. This strain makes the compound susceptible to ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby exerting their effects .
Comparaison Avec Des Composés Similaires
Cyclopropane: The parent compound with a simple three-membered ring.
Cyclobutane: A four-membered ring compound with similar strain but different reactivity.
Cyclopentane: A five-membered ring compound with less strain and different chemical properties
Uniqueness: (tert-Butoxymethylidene)cyclopropane is unique due to its tert-butoxymethylidene substituent, which imparts additional steric and electronic effects, enhancing its reactivity and making it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
23230-90-2 |
|---|---|
Formule moléculaire |
C8H14O |
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
(2-methylpropan-2-yl)oxymethylidenecyclopropane |
InChI |
InChI=1S/C8H14O/c1-8(2,3)9-6-7-4-5-7/h6H,4-5H2,1-3H3 |
Clé InChI |
HTNYPZRNCTWUTA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC=C1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(Benzylsulfanyl)pyrimido[5,4-e][1,2,4]triazine](/img/structure/B14710659.png)



![Pyridine, 2-[(propylthio)methyl]-](/img/structure/B14710688.png)

![2-(Chloromethyl)-1,4-dioxaspiro[4.6]undecane](/img/structure/B14710699.png)


![1-Bicyclo[2.2.1]hept-2-yl-3-methylurea](/img/structure/B14710709.png)



